molecular formula C24H23ClFN3O2 B11441647 Cyclohexyl 4-(2-chloro-6-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cyclohexyl 4-(2-chloro-6-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11441647
M. Wt: 439.9 g/mol
InChI Key: QKQNUXQQFNBGAU-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(2-chloro-6-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(2-chloro-6-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimido ring through cyclization reactions. The final steps include the functionalization of the compound with the cyclohexyl and 2-chloro-6-fluorophenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(2-chloro-6-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Cyclohexyl 4-(2-chloro-6-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(2-chloro-6-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: Another cyclohexene derivative with similar structural features.

    2-Chloro-6-fluorophenyl 2,2,3,4,4,4-hexafluorobutyl ester: Shares the 2-chloro-6-fluorophenyl group but differs in the ester linkage.

Uniqueness

Cyclohexyl 4-(2-chloro-6-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrimido[1,2-a]benzimidazole core

Properties

Molecular Formula

C24H23ClFN3O2

Molecular Weight

439.9 g/mol

IUPAC Name

cyclohexyl 4-(2-chloro-6-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C24H23ClFN3O2/c1-14-20(23(30)31-15-8-3-2-4-9-15)22(21-16(25)10-7-11-17(21)26)29-19-13-6-5-12-18(19)28-24(29)27-14/h5-7,10-13,15,22H,2-4,8-9H2,1H3,(H,27,28)

InChI Key

QKQNUXQQFNBGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=CC=C4Cl)F)C(=O)OC5CCCCC5

Origin of Product

United States

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